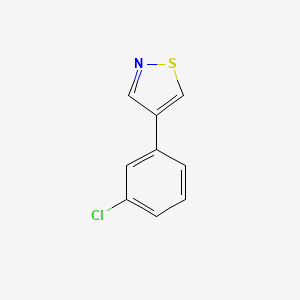
4-(3-Chlorophenyl)-1,2-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals. The presence of the 3-chlorophenyl group enhances the compound’s chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure efficient production.
化学反应分析
Types of Reactions: 4-(3-Chlorophenyl)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
4-(3-Chlorophenyl)-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-1,2-thiazole involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring.
相似化合物的比较
- 4-(4-Chlorophenyl)-1,2-thiazole
- 4-(3-Bromophenyl)-1,2-thiazole
- 4-(3-Methylphenyl)-1,2-thiazole
Comparison: 4-(3-Chlorophenyl)-1,2-thiazole is unique due to the presence of the 3-chlorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. The position and nature of the substituents on the phenyl ring play a crucial role in determining the compound’s overall behavior in chemical and biological systems.
属性
分子式 |
C9H6ClNS |
|---|---|
分子量 |
195.67 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H |
InChI 键 |
GCUIGWHPTCGKRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CSN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















